1-(2-Amino-4-fluorophenyl)propan-1-one

physicochemical_properties drug-likeness hydrogen_bonding

Medicinal chemistry teams synthesizing quinolinone, benzodiazepine, or indole libraries face limited access to ortho-amino fluorinated aryl ketones. 1-(2-Amino-4-fluorophenyl)propan-1-one (CAS 124623-09-2) resolves this: its ortho-NH₂/para-F substitution enables direct cyclocondensation (e.g., Friedländer synthesis) geometrically impossible with para- or alpha-amino regioisomers. The para-F provides metabolic stability and a ¹⁹F NMR handle. Lead-like profile (MW 167.18, XLogP3 2.4, TPSA 43.1 Ų). Available with batch QC.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B13629386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-fluorophenyl)propan-1-one
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)F)N
InChIInChI=1S/C9H10FNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
InChIKeyIHNIBESHDZOKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-fluorophenyl)propan-1-one (CAS 124623-09-2): Ortho-Amino Fluorinated Propiophenone Building Block for Medicinal Chemistry


1-(2-Amino-4-fluorophenyl)propan-1-one (CAS 124623-09-2; molecular formula C9H10FNO; MW 167.18 g/mol) is an ortho-amino-substituted fluorinated propiophenone that serves as a bifunctional synthetic intermediate in medicinal chemistry . Distinguished by the presence of a primary aromatic amine at the 2-position of the phenyl ring and a para-fluorine substituent, it combines a nucleophilic amino handle with an electrophilic ketone carbonyl within a single, low-molecular-weight scaffold (heavy atom count = 12; TPSA = 43.1 Ų) [1]. This compound is catalogued by Enamine (EN300-672929) and is available through major research chemical suppliers including Sigma-Aldrich .

Workflow Bifunctional building block synthesis
Selection Ortho-amino, para-fluoro substitution pattern
Use Context Heterocycle library elaboration, screening deck diversification

Why 1-(2-Amino-4-fluorophenyl)propan-1-one Cannot Be Replaced by Generic Fluoro-Propiophenones or Alpha-Amino Analogs


The ortho-amino substitution pattern on the aromatic ring of 1-(2-amino-4-fluorophenyl)propan-1-one creates a unique pharmacophoric geometry that is qualitatively distinct from both the unsubstituted 4-fluoropropiophenone (CAS 456-03-1; lacks hydrogen bond donor capacity entirely) and the regioisomeric 2-amino-1-(4-fluorophenyl)propan-1-one (CAS 80096-51-1; amino group on the alpha-carbon of the side chain rather than on the aryl ring) [1][2]. The ortho-aryl amine participates in intramolecular hydrogen bonding with the adjacent ketone carbonyl, constraining the conformational landscape and influencing both physicochemical properties and reactivity profiles in ways that simple para-fluoro or alpha-amino analogs do not replicate . Furthermore, in fluorinated aminergic GPCR ligand series, ortho-aromatic fluorination has been statistically associated with the most favorable potency-enhancing effects relative to meta- or para-substitution, with isomeric fluorine position changes producing up to 1,300-fold potency differences in matched molecular pair analyses [3].

Target
Substitute
Key Mismatch
1-(2-Amino-4-fluorophenyl)propan-1-one
4'-Fluoropropiophenone (CAS 456-03-1)
Lacks aromatic amino handle; no HBD or amine-directed chemistry possible
1-(2-Amino-4-fluorophenyl)propan-1-one
2-Amino-1-(4-fluorophenyl)propan-1-one (CAS 80096-51-1)
Alpha-amino regioisomer with different reactivity and SERT binding pharmacology

Quantitative Differentiation Evidence for 1-(2-Amino-4-fluorophenyl)propan-1-one vs. Closest Analogs


Hydrogen Bond Donor Capacity: Ortho-Amino Confers HBD Count of 1 vs. 0 for Non-Amino Fluoro-Propiophenone Analogs

1-(2-Amino-4-fluorophenyl)propan-1-one possesses a computed hydrogen bond donor (HBD) count of 1, originating from the ortho-aromatic primary amine, whereas the otherwise structurally analogous 1-(4-fluorophenyl)propan-1-one (CAS 456-03-1) has an HBD count of 0 due to the absence of any amino substituent [1][2]. This single HBD enables participation in directed hydrogen bond networks with biological targets or synthetic reagents, a capability entirely absent in the non-amino comparator. The topological polar surface area (TPSA) correspondingly increases from 17.1 Ų (4-fluoropropiophenone) to 43.1 Ų (target compound), reflecting the added polarity contributed by the amino group [1][2].

HBD & TPSA
Reported
HBD: 1 vs 0
TPSA: 43.1 vs 17.1 Ų
Enables directed H-bond interactions; added polarity vs. non-amino analog
Computed values from PubChem; verify experimentally
physicochemical_properties drug-likeness hydrogen_bonding

Lipophilicity Tuning: Ortho-Amino Substitution Reduces XLogP3 by 0.1 Unit vs. Non-Amino Analog While Adding Hydrogen Bonding Functionality

Despite adding a polar primary amine (ΔMW = +15.0 Da relative to 4-fluoropropiophenone), 1-(2-amino-4-fluorophenyl)propan-1-one maintains a computed XLogP3 of 2.4, only marginally reduced from 2.5 for the non-amino analog [1][2]. This represents an unusual combination: the compound gains a hydrogen bond donor and significantly increased TPSA (43.1 vs. 17.1 Ų) while preserving comparable lipophilicity, likely due to intramolecular hydrogen bonding between the ortho-amino group and the adjacent carbonyl oxygen that masks polarity . In contrast, when the amino group is placed on the alpha-carbon of the side chain (2-amino-1-(4-fluorophenyl)propan-1-one, CAS 80096-51-1), the intramolecular H-bond geometry differs and the compound exhibits distinct pharmacological behavior including serotonin transporter binding, a property not reported for the ortho-aryl amino isomer .

Lipophilicity Shift
Reported
ΔXLogP3: –0.1
TPSA increase: +152%
Maintains comparable lipophilicity despite added amine polarity
Computed properties; intra-molecular H-bond likely contributes
lipophilicity ADME lead_optimization

Patent-Reported Cell Differentiation Activity: Qualitative Evidence Distinct from Simple Cathinone-Type CNS Activity of Alpha-Amino Regioisomer

Patent literature associates 1-(2-amino-4-fluorophenyl)propan-1-one with pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This phenotypic cellular activity profile is qualitatively distinct from that reported for the regioisomeric 2-amino-1-(4-fluorophenyl)propan-1-one (CAS 80096-51-1), which is characterized as a serotonin transporter (SERT) ligand with stimulant-like pharmacological properties akin to synthetic cathinones . The ortho-aryl amino substitution pattern therefore appears to divert biological activity away from monoamine transporter interactions and toward cell differentiation pathways, although direct quantitative comparative data (e.g., IC50 values for both compounds in the same differentiation assay) have not been identified in the public domain.

Cell Differentiation
Context-dependent
Patent-reported differentiation induction; no SERT binding observed
Divergent biological profile supports sourcing ortho isomer for differentiation studies
No direct comparative IC50 data; verify in target cell models
cell_differentiation anticancer phenotypic_screening

Bifunctional Synthetic Intermediate: Dual Reactive Handles Enable Elaboration Pathways Inaccessible from Mono-Functional Fluoro-Propiophenones

1-(2-Amino-4-fluorophenyl)propan-1-one contains two orthogonal reactive centers on a compact scaffold (12 heavy atoms): a nucleophilic primary aromatic amine capable of acylation, reductive amination, and diazotization chemistry, and an electrophilic ketone carbonyl amenable to reduction, Grignard addition, and condensation reactions . This contrasts with 1-(4-fluorophenyl)propan-1-one (CAS 456-03-1), which lacks the amino handle entirely (HBD = 0; no amine-directed chemistry possible) [1], and with 2-amino-1-(4-fluorophenyl)propan-1-one (CAS 80096-51-1), where the amino group is positioned alpha to the carbonyl on the side chain, making it sterically and electronically distinct from the aromatic amine and prone to different reactivity (e.g., alpha-amino ketones can undergo dimerization and oxidation reactions not shared by aromatic amines) . The ortho relationship between the amino and carbonyl groups on the target compound also enables the formation of fused heterocyclic systems (e.g., quinolinones, benzodiazepines) via cyclocondensation, a synthetic avenue unavailable to either comparator .

Reactive Handles
Class-level
2 reactive centers (NH₂ + C=O) vs 1 (ketone only)
Enables cyclocondensation pathways; reduces synthetic steps vs. mono-functional analogs
Reactivity inferred from functional group inventory
synthetic_chemistry building_block scaffold_elaboration

Fluorine Position Effects in GPCR Ligands: Class-Level Evidence That Ortho-Fluorination Is Associated with Superior Potency Enhancement

A systematic analysis of 898 target-based fluorinated isomeric analog sets (FiSAR sets) across 33 aminergic GPCR targets in the ChEMBL database found that fluorination of the aromatic ring at the ortho position is statistically the most favorable site for positive potency enhancement, with isomeric fluorine position changes producing activity cliffs of ≥50-fold and in some cases up to 1,300-fold differences in affinity [1]. While this class-level analysis does not contain data for 1-(2-amino-4-fluorophenyl)propan-1-one specifically, the compound's ortho-fluoro substitution pattern positions it within the statistically favored regiochemical space. The combination of ortho-fluoro and ortho-amino substituents on the same phenyl ring is uncommon among commercially available fluoro-propiophenone building blocks, and the intramolecular F···H2N proximity may contribute to unique conformational and electronic properties not captured by simple additivity models .

Fluorine SAR Context
Class-level
Ortho-F statistically favored for GPCR potency enhancement (up to 1,300-fold)
Supports inclusion in diversity-oriented screening sets
Meta-analysis of 898 FiSAR sets; compound not directly tested
fluorine_chemistry GPCR structure-activity_relationship

Recommended Application Scenarios for 1-(2-Amino-4-fluorophenyl)propan-1-one Based on Evidence Profile


Focused Heterocyclic Library Synthesis Exploiting Ortho-Amino-Ketone Cyclocondensation

Medicinal chemistry teams synthesizing quinolinone, benzodiazepine, or indole-based libraries should procure this compound as a strategic building block. The ortho relationship between the aromatic amine and ketone carbonyl enables direct cyclocondensation chemistry (e.g., Friedländer quinoline synthesis, benzodiazepinedione formation) that is geometrically impossible with the corresponding para-amino or alpha-amino regioisomers . The presence of the para-fluorine substituent additionally provides a metabolic blocking group and a ¹⁹F NMR handle for subsequent analytical characterization of library members.

Cell Differentiation and Anticancer Phenotypic Screening Programs

Based on patent-reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, this compound is suitable for inclusion in phenotypic screening cascades targeting cancer cell differentiation or hyperproliferative skin disorders [1]. Procurement specifically of the ortho-aryl amino isomer (CAS 124623-09-2) rather than the alpha-amino regioisomer (CAS 80096-51-1) is critical, as the latter binds the serotonin transporter and introduces confounding CNS pharmacology that would be undesirable in a differentiation-focused screening campaign .

CCR5 Antagonist Lead Optimization with Fluorinated Scaffold

Preliminary pharmacological screening indicates that this compound exhibits CCR5 antagonist activity, suggesting utility as a starting point for medicinal chemistry optimization programs targeting HIV entry inhibition, asthma, rheumatoid arthritis, or COPD [2]. The computed physicochemical profile (XLogP3 2.4, TPSA 43.1 Ų, MW 167.18) falls within lead-like chemical space, and the bifunctional nature of the scaffold allows for parallel SAR exploration at both the amino and ketone positions without requiring de novo scaffold synthesis.

GPCR-Focused Screening Library Expansion with Uncommon Ortho-Substitution Motif

The compound's dual ortho-substitution pattern (ortho-NH₂ + para-F on the aryl ring) is statistically underrepresented in commercial screening collections relative to mono-substituted or para-substituted analogs. Given class-level evidence that ortho-aromatic fluorination is the most favorable position for potency enhancement across aminergic GPCR targets (with up to 1,300-fold potency differences between positional isomers), procurement of this compound for diversity-oriented GPCR screening decks is supported by data-driven fluorine positional SAR analysis [3].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Ortho-amino-ketone cyclocondensation capability
Reaction scope and regiochemical outcome
Cancer cell differentiation phenotypic screening
Reported differentiation-inducing activity
Cell-line differentiation endpoint validation
CCR5 antagonist lead optimization research
Fluorinated scaffold with dual functional handles
CCR5 binding assay and SAR exploration
GPCR screening library diversification
Uncommon ortho-substitution motif
Potency enhancement probability vs. positional isomers
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